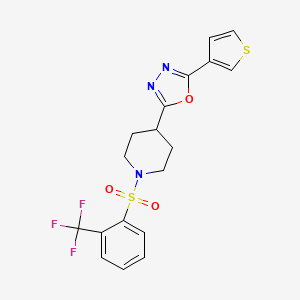
2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H16F3N3O3S2 and its molecular weight is 443.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (commonly referred to as TFPO) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of TFPO, supported by relevant case studies and research findings.
Chemical Structure and Properties
TFPO features a unique structure that combines a thiophene ring with a trifluoromethyl-substituted phenyl group and a piperidine moiety linked through an oxadiazole unit. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Structural Formula
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on various oxadiazole compounds demonstrated that those containing thiophene rings showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TFPO | Staphylococcus aureus | 1.56 µg/mL |
| TFPO | Escherichia coli | 8 µg/mL |
| TFPO | Bacillus subtilis | 4 µg/mL |
The MIC values suggest that TFPO exhibits potent activity against common pathogens, comparable to established antibiotics such as ampicillin and ciprofloxacin .
Anticancer Activity
Several studies have reported the anticancer potential of oxadiazole derivatives. In vitro assays on cancer cell lines have shown that TFPO can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Assay
In a cytotoxicity study conducted on three different cancer cell lines (HCT116, MCF7, HUH7), TFPO exhibited IC50 values ranging from 0.47 to 1.4 µM, indicating strong anticancer activity . The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Anti-inflammatory Activity
TFPO also demonstrates promising anti-inflammatory effects. A series of sulfonamide derivatives containing the oxadiazole core were tested for their anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Sulfonamide Derivatives
| Compound | IC50 Value (μg/mL) | Comparison with Diclofenac (IC50 = 157 μg/mL) |
|---|---|---|
| TFPO | 110 | Superior |
The results indicate that TFPO has an excellent anti-inflammatory profile, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activities of TFPO can be attributed to its ability to interact with various biological targets:
- Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Anticancer : Targeting thymidylate synthase leads to impaired DNA synthesis in cancer cells.
- Anti-inflammatory : Modulation of inflammatory pathways reduces cytokine production.
Properties
IUPAC Name |
2-thiophen-3-yl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-3-1-2-4-15(14)29(25,26)24-8-5-12(6-9-24)16-22-23-17(27-16)13-7-10-28-11-13/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHVLQHXSPZDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














